molecular formula C9H12O2 B1601963 2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2-propenyl)-, (S)- CAS No. 22373-75-7

2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2-propenyl)-, (S)-

Cat. No.: B1601963
CAS No.: 22373-75-7
M. Wt: 152.19 g/mol
InChI Key: KZYVOZABVXLALY-QMMMGPOBSA-N
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Description

2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2-propenyl)-, (S)- is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2-propenyl)-, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2-propenyl)-, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

22373-75-7

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

(4S)-4-hydroxy-3-methyl-2-prop-2-enylcyclopent-2-en-1-one

InChI

InChI=1S/C9H12O2/c1-3-4-7-6(2)8(10)5-9(7)11/h3,8,10H,1,4-5H2,2H3/t8-/m0/s1

InChI Key

KZYVOZABVXLALY-QMMMGPOBSA-N

Isomeric SMILES

CC1=C(C(=O)C[C@@H]1O)CC=C

SMILES

CC1=C(C(=O)CC1O)CC=C

Canonical SMILES

CC1=C(C(=O)CC1O)CC=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a reaction vessel, a solution of 4-hydroxy-4-methyl-5-allyl-2-cyclopentenone (3 g) and MgCl2.6H2O (4.0 g) in water (120 ml) was charged, and the temperature was elevated up to 100° C. The contents were adjusted to pH 7.3 with 0.1 N NaOH solution, and stirring was continued at 100° C. for 4 hours, during which the pH was maintained at 7.0 to 7.3. After cooling, NaCl (40 g) was added to the reaction mixture, and the resultant mixture was extracted with ether (120 ml) 4 times. The extracts were combined together, dried over anhydrous magnesium sulfate and concentrated at 40° C. under reduced pressure to give an oily substance (2.7 g). The oily substance was chromatographed with silica gel (30 g), followed by development with a solvent mixture of ethyl acetate and hexane (1:2 by volume) to give 2-allyl-3-methyl-4-hydroxy-2-cyclopentenone (2.6 g). Yield, 87%. N.M.R. (CDCl3, internal standard TMS, δ ppm, 90 MHz): 5.71 (complex m, 1H, --CH2 --CH=CHaHb); 5.06 (m, 1H, --CH2 --CH=CHaHb); 4.93 (m, 1H, --CH2 --CH=CHaHb); 4.74 (broad d, 1H, 4-H); 3.94 (broad s, 1H, 4-OH); 2.96 (d, 2H, --CH2 --CHCHaHb); 2.85 (d of d, 1H, 5-H); 2.27 (d of d, 1H, 5-H); 2.11 (s, 3H, 3-CH3).
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
MgCl2.6H2O
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a reaction vessel, a solution of 4-hydroxy-4-methyl-5-allyl-2-cyclopentenone (3 g) and ZnCl2 (5 g) in water (120 ml) was charged, and the temperature was elevated up to 100° C. The contents were refluxed for 15 hours while stirring. After cooling, NaCl (40 g) was added to the reaction mixture, and the resulting mixture was extracted with toluene (120 ml) 4 times. The extracts were combined together and concentrated at 50° C. under reduced pressure to give an oily substance (2.5 g). The oily substance was chromatographed on silica gel (30 g), followed by development with a solvent mixture of ethyl acetate and hexane (1:2 by volume) to give 2-allyl-3-methyl-4-hydroxy-2cyclopentenone (2.4 g). Yield, 80%.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In an autoclave, 4-hydroxy-4-methyl-5-allyl-2-cyclopentenone (20 g) and water (400 ml) were charged, and the resultant mixture was stirred at 180° C. for 6 hours in a nitrogen atmosphere. After cooling, sodium chloride (50 g) was added to the reaction mixture, and the resulting mixture was extracted with methyl isobutyl ketone. The extract was concentrated under reduced pressure to give 2-allyl-3-methyl-4-hydroxy-2-cyclopentenone (19 g). Yield, 95%. M.P. 130°-132° C./1.2 mmHg.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

In 200 ml of a 5% aqueous sodium hydrogencarbonate solution, was dissolved 29 g of 4-hydroxy-4-methyl-5-allyl-2-cyclopentenone. The solution was heated with stirring under reflux for one hour. After having been allowed to cool, the reaction mixture was extracted three times with chloroform. The extract solution was dried over anhydrous magnesium sulfate and freed from the chloroform by distillation. The residue was distilled in vacuo to obtain 21.7 g (75% yield) of 2-allyl-3-methyl-4-hydroxy-2-cyclopentenone boiling at 155° C./1 mmHg.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Twenty grams of a 300-mesh activated alumina (Wako Junyaku Co.) for use in column chromatography was suspended in 100 ml of a toluene-ether (1:1 by volume) mixture admixed with 2.4 g of water. To the suspension, was added 4.0 g of 4-hydroxy-4-methyl-5-allyl-2-cyclopentenone. The suspension was stirred at 30° C. for 24 hours and the alumina was separated by filtration. The separated alumina was extracted three times with 50 ml of a toluene-ether (1:1 by volume) mixture. The extract solutions were combined with the filtrate and concentrated. The concentrate was fractionally distilled in vacuo to obtain 2.5 g (62.5% yield) of 2-allyl-3-methyl-4-hydroxy-2-cyclopentenone boiling at 155° C./1 mmHg.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
toluene-ether
Quantity
100 mL
Type
solvent
Reaction Step Three

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